2-(Azetidin-1-yl)-5-fluorobenzonitrile
Description
2-(Azetidin-1-yl)-5-fluorobenzonitrile is a fluorinated aromatic nitrile compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 2-position of the benzene ring. This structure combines the electron-withdrawing effects of the fluorine atom and nitrile group with the conformational flexibility of the azetidine moiety, making it a promising candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2 |
InChI Key |
YVDQLVOWNRWKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-fluorobenzonitrile typically involves the reaction of 5-fluorobenzonitrile with azetidine. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile and attacks the electrophilic carbon of the 5-fluorobenzonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-5-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- 5-Fluorobenzonitrile Core: The 5-fluorobenzonitrile moiety is shared with compounds like 2-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl) methyl)-5-fluorobenzonitrile (compound 19, ). However, the latter incorporates a benzoimidazole-piperidine hybrid structure, which enhances steric bulk and hydrogen-bonding capacity compared to the simpler azetidine substituent in the target compound .
- 2-Fluoro-5-formylbenzonitrile (): The formyl group introduces electrophilicity, enabling nucleophilic additions, whereas the azetidine provides a site for further functionalization (e.g., alkylation or acylation) . 5-Amino-2-fluorobenzonitrile (): The amino group is strongly electron-donating, contrasting with the azetidine’s moderate electron-donating/withdrawing balance, which affects electronic distribution on the aromatic ring .
Physicochemical Properties
- Molecular Weight and Solubility: The azetidine substituent increases molecular weight compared to simpler derivatives (e.g., 2-fluoro-5-methoxybenzonitrile, MW 151.13, ). However, the nitrogen atom in azetidine may improve aqueous solubility via hydrogen bonding relative to non-polar groups like iodine in 2-fluoro-5-iodobenzonitrile () .
- Electronic Effects : The fluorine and nitrile groups create an electron-deficient aromatic ring, while the azetidine’s lone electron pair may moderate this effect, influencing reactivity in cross-coupling or substitution reactions .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
